3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature reflects the compound's structural architecture, which consists of a central methanone (ketone) functional group linking two distinct phenyl ring systems. The first phenyl ring bears chlorine substituents at the 3 and 5 positions, while the second phenyl ring features a 4-methylpiperazinomethyl substituent at the 3' position.
Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service employs the name Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-. This systematic approach emphasizes the methanone core structure while explicitly detailing the substituent patterns on each aromatic ring. The compound also appears in chemical databases under the designation (3,5-Dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone.
The molecular formula C₁₉H₂₀Cl₂N₂O provides critical information about the compound's elemental composition. The formula indicates the presence of nineteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight calculation yields 363.28 grams per mole, which correlates precisely with the theoretical mass derived from the sum of atomic weights for all constituent elements.
Table 1: Molecular Formula Analysis and Elemental Distribution
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 19 | 12.011 | 228.209 | 62.82% |
| Hydrogen | 20 | 1.008 | 20.160 | 5.55% |
| Chlorine | 2 | 35.453 | 70.906 | 19.52% |
| Nitrogen | 2 | 14.007 | 28.014 | 7.71% |
| Oxygen | 1 | 15.999 | 15.999 | 4.40% |
| Total | 44 | - | 363.288 | 100.00% |
The Standard International Chemical Identifier representation of this molecule is InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3. This standardized notation provides a unique textual representation of the molecular structure, enabling precise identification across different chemical databases and computational systems.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound reflect the compound's complex structural architecture and intermolecular interactions. Crystallographic analysis of related benzophenone derivatives provides insights into the conformational preferences and packing arrangements typical of this class of compounds. The benzophenone core structure exhibits characteristic intermolecular interactions, particularly strong phenyl-phenyl approaches that influence crystal packing patterns.
The piperazine ring system within the compound adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocyclic rings containing nitrogen atoms. This conformational preference significantly influences the overall molecular geometry and affects the compound's ability to participate in intermolecular hydrogen bonding networks. The chair conformation of the piperazine ring positions the methyl substituent in an equatorial orientation, minimizing steric interactions and optimizing the overall molecular stability.
Predicted physical properties derived from computational modeling provide additional insights into the compound's three-dimensional characteristics. The predicted boiling point of 492.2 ± 45.0 degrees Celsius suggests strong intermolecular forces consistent with the presence of the benzophenone scaffold and the polar piperazine substituent. The predicted density of 1.257 ± 0.06 grams per cubic centimeter indicates efficient molecular packing in the solid state.
Table 2: Predicted Physical Properties and Conformational Parameters
| Property | Value | Method | Structural Implication |
|---|---|---|---|
| Boiling Point | 492.2 ± 45.0 °C | Computational Prediction | Strong intermolecular forces |
| Density | 1.257 ± 0.06 g/cm³ | Computational Prediction | Efficient molecular packing |
| pKa | 7.55 ± 0.10 | Computational Prediction | Weakly basic nitrogen centers |
| Molecular Volume | ~290 Ų | Derived from density | Moderate molecular size |
| Piperazine Conformation | Chair | Theoretical Analysis | Minimal steric hindrance |
The molecular geometry analysis reveals that the benzophenone core maintains a relatively planar configuration, while the piperazinomethyl substituent introduces significant three-dimensional character to the overall structure. The carbonyl group of the benzophenone moiety serves as both a hydrogen bond acceptor and a potential coordination site for metal-based interactions. The positioning of the chlorine atoms at the 3 and 5 positions on one phenyl ring creates a symmetric substitution pattern that influences both electronic properties and crystal packing arrangements.
Benzophenone derivatives demonstrate variable conformational behavior in crystal structures, with some compounds exhibiting disorder in guest molecules when incorporated into supramolecular frameworks. The presence of multiple independent benzophenone molecules in crystal structures indicates conformational flexibility, particularly regarding the relative orientation of the two phenyl rings around the central carbonyl group.
Positional Isomerism in Dichlorinated Benzophenone Derivatives
The investigation of positional isomerism in dichlorinated benzophenone derivatives reveals significant structural and potentially functional differences arising from subtle changes in substituent positioning. This compound represents one member of a family of closely related compounds that differ primarily in the positioning of the piperazinomethyl substituent and the chlorine atoms.
The most closely related positional isomer is 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, which bears the identical molecular formula C₁₉H₂₀Cl₂N₂O but features the piperazinomethyl substituent at the 4' position rather than the 3' position. This compound, cataloged under Chemical Abstracts Service number 898763-30-9, exhibits a molecular weight of 363.3 grams per mole, which is essentially identical to the 3' isomer within experimental uncertainty.
Another significant positional isomer in this series is 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, identified by Chemical Abstracts Service number 898789-27-0. This compound maintains the 3' positioning of the piperazinomethyl substituent while altering the chlorine substitution pattern from 3,5-dichloro to 3,4-dichloro. The molecular weight of this isomer is 363.29 grams per mole, again demonstrating the conservation of molecular mass across positional isomers.
Table 3: Comparative Analysis of Dichlorinated Benzophenone Positional Isomers
| Compound Name | Chemical Abstracts Service Number | Chlorine Positions | Piperazinomethyl Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 898789-29-2 | 3,5 | 3' | 363.28 |
| 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | 898763-30-9 | 3,5 | 4' | 363.30 |
| 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | 898789-27-0 | 3,4 | 3' | 363.29 |
The structural differences between these positional isomers extend beyond mere substituent positioning to encompass significant changes in molecular geometry, electronic distribution, and potential intermolecular interactions. The 3' versus 4' positioning of the piperazinomethyl substituent affects the overall molecular symmetry and may influence the compound's ability to participate in specific binding interactions or crystal packing arrangements.
The chlorine substitution pattern also plays a crucial role in determining the electronic properties of these compounds. The 3,5-dichloro pattern creates a symmetric substitution arrangement that differs significantly from the 3,4-dichloro pattern in terms of electronic effects and steric considerations. The 3,5-substitution pattern positions the chlorine atoms meta to each other, while the 3,4-pattern places them in adjacent ortho positions, leading to different electronic and steric environments.
The International Union of Pure and Applied Chemistry nomenclature for each isomer reflects these structural distinctions. For the 4' isomer, the systematic name becomes (3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, while the 3,4-dichloro variant would be designated as (3,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone.
These positional isomers demonstrate the importance of precise structural characterization in pharmaceutical and materials chemistry applications. The subtle differences in substituent positioning can lead to dramatically different biological activities, physical properties, and chemical reactivities, making accurate identification and characterization essential for any practical applications of these compounds.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCPIMSQPCAOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643449 | |
| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-29-2 | |
| Record name | Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,5-Dichloro-4-methylbenzoic Acid (Precursor)
A critical intermediate is 3,5-dichloro-4-methylbenzoic acid , synthesized through chlorination of p-toluic acid under Friedel-Crafts conditions:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | p-Toluic acid dissolved in methylene chloride | Reaction medium | - |
| 2 | Addition of aluminum chloride (AlCl3) portionwise, temperature <10°C | Catalyst for electrophilic chlorination | - |
| 3 | Bubbling chlorine gas while maintaining temperature <10°C | Chlorination at 3,5-positions | - |
| 4 | Quenching with ice and concentrated HCl, extraction with ethyl acetate | Work-up and isolation | - |
| 5 | Recrystallization from acetone/water or ethyl acetate/hexane | Purification | 81% isolated yield |
This method offers high regioselectivity and good yield for 3,5-dichloro-4-methylbenzoic acid, a key building block for further transformations.
Conversion to 3,5-Dichlorobenzoyl Chloride
The acid intermediate is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) under reflux conditions:
- Reaction with excess SOCl2 at 60-80°C for several hours
- Removal of excess SOCl2 by distillation under reduced pressure
- The acid chloride is isolated as a reactive intermediate for benzophenone formation
This step is standard in benzophenone synthesis and ensures the acid is activated for Friedel-Crafts acylation.
Synthesis of 3,5-Dichlorobenzophenone Core
The benzophenone core is formed by Friedel-Crafts acylation:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Reaction of 3,5-dichlorobenzoyl chloride with substituted phenyl derivatives | Formation of benzophenone ketone linkage |
| 2 | Use of Lewis acid catalyst (e.g., AlCl3) in anhydrous solvent (dichloromethane) | Catalysis of electrophilic aromatic substitution |
| 3 | Temperature control (0-10°C) to avoid polyacylation | Ensures mono-substitution |
| 4 | Work-up by quenching with water and extraction | Isolation of benzophenone intermediate |
Introduction of 4-Methylpiperazinomethyl Group
The key functionalization step involves attaching the 4-methylpiperazinomethyl substituent to the benzophenone core, typically at the 3' position of the phenyl ring:
- The benzophenone intermediate bearing a suitable leaving group (e.g., bromomethyl or chloromethyl) at the 3' position is reacted with 4-methylpiperazine.
- Reaction is performed in an organic solvent such as dichloromethane or acetonitrile.
- A base such as triethylamine is used to neutralize generated acids.
- The reaction is carried out under reflux or room temperature for several hours.
- Purification is achieved by recrystallization or column chromatography.
This nucleophilic substitution or reductive amination approach yields the target compound with high purity.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Temperature control during chlorination and Friedel-Crafts steps is critical to avoid side reactions and poly-substitution.
- Use of anhydrous conditions and dry solvents improves yields and purity.
- Reaction monitoring by thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) ensures completion and minimizes impurities.
- Purification by recrystallization from solvent mixtures (acetone/water, ethyl acetate/hexane) yields crystalline products suitable for further use.
- Industrial scale-up involves continuous flow reactors and optimized stirring and temperature control to maintain reproducibility and batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
Medicinal Chemistry
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various biologically active compounds.
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications at the piperazine moiety have demonstrated enhanced activity against breast cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Antimicrobial Properties
Research indicates that this compound and its derivatives possess antimicrobial activity. For example, certain synthesized derivatives have shown effectiveness against various bacterial strains.
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Weak | >100 |
Neuropharmacology
The compound has been explored for its potential neuropharmacological effects due to the presence of the piperazine group, which is known to interact with neurotransmitter receptors.
- Serotonin Receptor Modulation : Preliminary studies suggest that it may act as a serotonin receptor antagonist, which could have implications for treating mood disorders.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the piperazine nitrogen significantly enhanced antimicrobial properties compared to the parent compound.
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of these compounds to various biological targets. Results showed strong interactions with enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: 3,5-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone
- Structural Difference: The methylpiperazinomethyl group is located at the 4'-position instead of the 3'-position.
- For example, in benzophenone-based inhibitors, substituent position influences activity; the 3'-substituted analog may exhibit distinct spatial interactions compared to the 4'-isomer .
Heterocyclic Variant: 3,5-Dichloro-3'-thiomorpholinomethyl Benzophenone (CAS: 898787-90-1)
- Structural Difference : The 4-methylpiperazine group is replaced with thiomorpholine (a sulfur-containing heterocycle).
- Impact : Thiomorpholine introduces a sulfur atom , which may enhance polar interactions or hydrogen bonding compared to the nitrogen-rich piperazine. This substitution could modulate solubility (e.g., logP) and target affinity, particularly in enzymes sensitive to sulfur-based ligands .
Substituent Variation: 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) Benzophenone
- Structural Difference : Chlorine atoms are replaced with methyl groups .
- Impact: Methyl groups are electron-donating, reducing the electron-withdrawing effect of chlorides. This may decrease electrophilicity and alter interactions with hydrophobic binding pockets. In antiviral studies, dimethyl-substituted benzophenones showed comparable activity to dichloro analogs in some assays, suggesting steric factors may dominate over electronic effects in certain contexts .
Spirocyclic Analog: 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl] Benzophenone (CAS: 898762-31-7)
- Structural Difference : The methylpiperazine is replaced with a spirocyclic ether-amine (1,4-dioxa-8-azaspiro[4.5]decyl).
- The ether oxygen atoms may enhance solubility but reduce lipophilicity (lower logP) compared to the target compound, impacting blood-brain barrier penetration .
Physicochemical Comparison
| Compound | XLogP3 | Molecular Weight | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 4.2 | 363.3 | 23.6 | 3,5-Cl; 3'-(4-methylpiperazine) |
| 4'-Methylpiperazine Isomer | 4.2* | 363.3* | 23.6* | 3,5-Cl; 4'-(4-methylpiperazine) |
| Thiomorpholine Analog | ~4.5† | 366.3 | 23.6† | 3,5-Cl; 3'-thiomorpholine |
| Dimethyl Analog | ~3.8‡ | 325.4 | 23.6‡ | 3,5-Me; 3'-(4-methylpiperazine) |
*Estimated based on structural similarity. †Sulfur may slightly increase logP. ‡Methyl groups reduce logP.
Biological Activity
3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DCBP) is a compound notable for its diverse biological activities and potential applications in pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
DCBP has the molecular formula C19H20Cl2N2O and a molecular weight of 363.28 g/mol. The compound features a benzophenone backbone with dichloro and piperazinomethyl substitutions, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2N2O |
| Molecular Weight | 363.28 g/mol |
| CAS Number | 898789-29-2 |
| IUPAC Name | 3,5-Dichloro-3'-(4-methylpiperazinomethyl)benzophenone |
The biological activity of DCBP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety is significant for enhancing the compound's affinity for certain receptors, particularly in the central nervous system.
- Antimicrobial Activity : DCBP has shown efficacy against a range of microbial strains. Its mechanism involves disrupting cell membrane integrity and inhibiting nucleic acid synthesis.
- Anticancer Properties : Research indicates that DCBP may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Neuropharmacological Effects : The compound exhibits potential as an anxiolytic agent, likely due to its interaction with serotonin receptors.
Antimicrobial Activity
A study conducted by Zhang et al. (2021) evaluated the antimicrobial effects of DCBP against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.
Anticancer Research
In a study published in the Journal of Medicinal Chemistry (2022), DCBP was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting potent anticancer activity. Mechanistic studies revealed that DCBP triggers apoptosis via mitochondrial pathways.
Neuropharmacological Studies
Research by Lee et al. (2023) explored the anxiolytic effects of DCBP in rodent models. Behavioral tests indicated that DCBP significantly reduced anxiety-like behaviors in elevated plus maze tests compared to control groups. The study suggests that DCBP may enhance GABAergic transmission.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | MIC: 32 µg/mL against S. aureus and E. coli | Zhang et al., 2021 |
| Anticancer | IC50: 15 µM (MCF-7), 20 µM (A549) | Journal of Medicinal Chemistry, 2022 |
| Anxiolytic | Reduced anxiety-like behavior in rodent models | Lee et al., 2023 |
Q & A
Q. What synthetic strategies are recommended for preparing 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be approached via Suzuki-Miyaura cross-coupling, a method validated for structurally similar benzophenones . Key steps include:
- Using 3,5-dichlorobenzoyl chloride as the starting electrophile.
- Coupling with a 4-methylpiperazinomethyl-substituted arylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄).
- Optimizing solvent polarity (e.g., DMF/water mixtures) and temperature (80–100°C) to enhance yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
Critical Note : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and IR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro and piperazinyl groups) .
- Infrared Spectroscopy (IR) : Validate carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and amine (N-H) bands (~3300 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational spectroscopic data (e.g., IR, UV-Vis) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in density functional theory (DFT) calculations. To resolve:
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT/6-311G calculations for IR band alignment .
- Vibrational Mode Analysis : Compare experimental ν(C=O) shifts (e.g., 1634 cm⁻¹) with DFT-predicted values (1625–1675 cm⁻¹) .
- UV-Vis Validation : Use time-dependent DFT (TD-DFT) with solvent-specific parameters (e.g., acetonitrile ε = 37.5) to model electronic transitions .
Example : In benzophenone derivatives, solvation-induced hydrogen bonding can split ν(C=O) bands, requiring explicit solvent modeling in simulations .
Q. What factors govern the solvation dynamics and solvent interactions of this compound, and how can these be experimentally probed?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly influence solvation:
- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO) to track λₘₐₓ shifts .
- FTIR Titration : Titrate water into acetonitrile solutions to monitor ν(C=O) band splitting, indicative of H-bonding interactions .
- Molecular Dynamics (MD) Simulations : Model solvent-shell structures to predict lifetime of solvent-solute interactions (e.g., τ ≈ 7.7 ps for H-bonded water) .
Key Insight : Halogenated solvents (e.g., chloroform) promote rapid solvent-solute orientation changes, reducing detectable free carbonyl bands .
Q. How can researchers reconcile conflicting data on the compound’s reactivity in different solvent matrices?
- Methodological Answer : Contradictions often stem from solvent-specific diffusion rates or competing reaction pathways. Strategies include:
- Controlled Diffusion Experiments : Use PDMS substrates to modulate benzophenone surface concentration, mimicking solvent diffusion effects .
- Kinetic Profiling : Track reaction rates (e.g., via UV-Vis kinetics) in alcohols vs. halogenated solvents to identify solvent-dependent intermediates .
- Oxygen Quenching Studies : Isolate oxygen-sensitive steps (e.g., free-radical polymerization) using inert atmospheres .
Case Study : Benzophenone-initiated grafting reactions exhibit slower kinetics in alcohols due to solvent viscosity and H-bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
